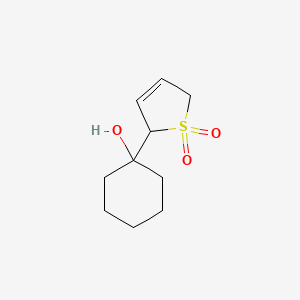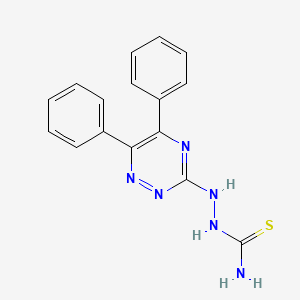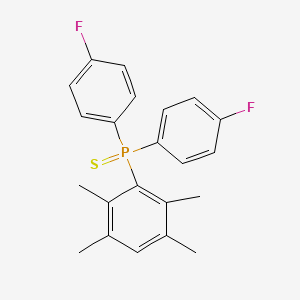
N-(4-Acetylphenyl)-N~2~-ethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Acetylphenyl)-N~2~-ethylglycinamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of glycinamide, where the amide nitrogen is substituted with a 4-acetylphenyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-N~2~-ethylglycinamide typically involves the reaction of 4-acetylphenylamine with ethyl glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-Acetylphenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 4-(Carboxyphenyl)-N~2~-ethylglycinamide.
Reduction: 4-(Hydroxyphenyl)-N~2~-ethylglycinamide.
Substitution: N-(4-Acetylphenyl)-N~2~-ethyl-N~2~-alkylglycinamide or N-(4-Acetylphenyl)-N~2~-ethyl-N~2~-acylglycinamide.
科学的研究の応用
N-(4-Acetylphenyl)-N~2~-ethylglycinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a biochemical probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(4-Acetylphenyl)-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the ethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The glycinamide moiety can interact with the enzyme’s catalytic site, inhibiting its activity and leading to the desired biological effect.
類似化合物との比較
N-(4-Acetylphenyl)-N~2~-ethylglycinamide can be compared with other similar compounds, such as:
N-(4-Acetylphenyl)-N~2~-methylglycinamide: Similar structure but with a methyl group instead of an ethyl group. It may have different lipophilicity and biological activity.
N-(4-Acetylphenyl)-N~2~-propylglycinamide: Similar structure but with a propyl group instead of an ethyl group. It may have different steric effects and binding affinity.
N-(4-Acetylphenyl)-N~2~-isopropylglycinamide: Similar structure but with an isopropyl group instead of an ethyl group. It may have different hydrophobicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
| 111281-61-9 | |
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2-(ethylamino)acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-13-8-12(16)14-11-6-4-10(5-7-11)9(2)15/h4-7,13H,3,8H2,1-2H3,(H,14,16) |
InChIキー |
AJMQLTGKGCKBBP-UHFFFAOYSA-N |
正規SMILES |
CCNCC(=O)NC1=CC=C(C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)



![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)


